molecular formula C17H15NO2 B2904120 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde CAS No. 104831-79-0

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Cat. No.: B2904120
CAS No.: 104831-79-0
M. Wt: 265.312
InChI Key: MNAITTYQKNPQJH-UHFFFAOYSA-N
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Description

1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core, substituted with a benzyl group at the nitrogen atom, a methoxy group at the 5-position, and an aldehyde group at the 3-position. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific substitution pattern can be achieved through subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis, starting from readily available precursors. The process may include steps such as alkylation, methoxylation, and formylation to introduce the benzyl, methoxy, and aldehyde groups, respectively .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indole derivatives are known to inhibit enzymes like tyrosinase, which plays a role in melanin synthesis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing melanin production .

Comparison with Similar Compounds

  • 1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde
  • 5-Methoxy-1H-indole-3-carbaldehyde
  • 1-Benzyl-5-methoxy-1H-indole-3-carboxylic acid

Uniqueness: 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the nitrogen atom and the methoxy group at the 5-position enhances its stability and reactivity compared to other indole derivatives .

Properties

IUPAC Name

1-benzyl-5-methoxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-7-8-17-16(9-15)14(12-19)11-18(17)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAITTYQKNPQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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